molecular formula C12H8ClNO3 B8564862 1-Chloro-2-nitro-4-phenoxybenzene CAS No. 10265-98-2

1-Chloro-2-nitro-4-phenoxybenzene

Cat. No.: B8564862
CAS No.: 10265-98-2
M. Wt: 249.65 g/mol
InChI Key: JBYYPNXZPRPIPL-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-4-phenoxybenzene is a substituted aromatic compound characterized by a benzene ring with three functional groups: a chlorine atom at position 1, a nitro group (-NO₂) at position 2, and a phenoxy (-OPh) group at position 2.

Properties

CAS No.

10265-98-2

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

1-chloro-2-nitro-4-phenoxybenzene

InChI

InChI=1S/C12H8ClNO3/c13-11-7-6-10(8-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H

InChI Key

JBYYPNXZPRPIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Industrial Applications

1-Chloro-2-nitro-4-phenoxybenzene is primarily utilized as an intermediate in the synthesis of other chemical compounds. Its applications in chemical synthesis include:

  • Manufacturing of Dyes and Pigments : This compound serves as a precursor for various dyes and pigments. It is involved in the production of 2-nitroaniline , which is essential for agricultural chemicals and pharmaceuticals .
  • Synthesis of Pharmaceuticals : The compound is also used to synthesize pharmaceutical intermediates. For instance, it can be converted into nitrophenol derivatives , which are important in the development of various medications .
  • Polymer Production : this compound has been employed in creating poly(ether imide)s, which are known for their thermal stability and mechanical properties. These polymers find applications in high-performance materials used in electronics and aerospace industries .

Environmental Studies

Research into the environmental impact of this compound has revealed its behavior and fate in different ecosystems:

  • Toxicity Assessments : Studies have shown that this compound exhibits moderate toxicity to aquatic organisms. For example, the acute toxicity for fish (Cyprinus carpio) was determined with a 96-hour LC50 value of 25.5 mg/L, indicating potential risks to aquatic life .
  • Biodegradation Potential : Research indicates that while the compound shows limited biodegradation under standard conditions, certain adapted microbial cultures can effectively degrade it through cometabolic pathways. This suggests potential for bioremediation strategies in contaminated environments .

Case Study 1: Synthesis of Advanced Materials

A study conducted by researchers demonstrated the synthesis of a new triamine monomer using this compound as a starting material. The process involved multiple steps including nitration and chlorination, leading to high yields of the desired product. This monomer was then polymerized to create materials with enhanced properties suitable for electronic applications .

Case Study 2: Environmental Impact Assessment

In a comprehensive environmental study, researchers assessed the distribution and concentration of this compound in soil samples collected from industrial sites. The findings highlighted significant levels of contamination, prompting further investigations into remediation techniques and suggesting that regulatory measures may be necessary to mitigate environmental risks associated with this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the aromatic ring for nucleophilic substitution at the chlorine-bearing position. This reaction is facilitated by the electron-deficient environment created by the nitro group.

Reaction with Amines

Example reaction with n-butylamine (NBA):
Reactants :

  • 1-Chloro-2-nitro-4-phenoxybenzene

  • n-Butylamine (excess)

Conditions :

  • Solvent: n-Hexane or AOT/n-hexane/water reverse micelles

  • Temperature: 25–40°C

  • Reaction time: 2–6 hours

Mechanism :

  • Deprotonation of NBA to form the nucleophilic amine anion.

  • Attack at the chlorine-bearing carbon, forming a Meisenheimer complex.

  • Elimination of chloride ion to yield N-butyl-2-nitro-4-phenoxyaniline.

Key Findings :

  • Reactions in reverse micelles proceed 3–5× faster than in pure n-hexane due to interfacial catalysis .

  • Rate acceleration correlates with water content (W₀ = [H₂O]/[AOT]) in micellar systems .

Electrophilic Aromatic Substitution

The phenoxy group directs electrophiles to the ortho and para positions relative to itself, while the nitro group deactivates the ring.

Nitration

Reactants :

  • This compound

  • Nitrating mixture (HNO₃/H₂SO₄)

Conditions :

  • Temperature: 0–5°C (controlled)

  • Reaction time: 4–8 hours

Product :
2,4-Dinitro-1-phenoxybenzene (major) via nitration at the activated para position to the phenoxy group.

Regioselectivity :

PositionReactivityRationale
Para to phenoxyHighElectron-donating phenoxy group activates this position.
Meta to nitroModerateSteric hindrance from existing nitro group limits substitution.

Reduction Reactions

The nitro group can be selectively reduced under controlled conditions.

Catalytic Hydrogenation

Reactants :

  • This compound

  • H₂ gas (1–3 atm)

Conditions :

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol or THF

  • Temperature: 25–50°C

Product :
1-Chloro-2-amino-4-phenoxybenzene (yield: 85–92%).

Selectivity :

  • Chlorine remains intact due to milder conditions compared to nitro reduction.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

Reactants :

  • This compound

  • Phenylboronic acid

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: DME/H₂O

  • Temperature: 80–100°C

Product :
2-Nitro-4-phenoxybiphenyl (yield: 70–78%).

Comparative Reaction Kinetics

The table below summarizes rate constants for key reactions:

Reaction TypeConditionsRate Constant (k, s⁻¹)
SNAr with NBA (n-hexane)[NBA] = 0.1 M, 25°C1.2 × 10⁻⁴
SNAr with NBA (reverse micelle)W₀ = 10, [AOT] = 0.1 M6.5 × 10⁻⁴
Catalytic hydrogenation50°C, 2 atm H₂0.15 h⁻¹

Data adapted from kinetic studies in micellar systems and hydrogenation trials.

Mechanistic Insights

  • Nitro Group Effects :

    • Withdraws electron density via resonance, activating the ring for nucleophilic attack.

    • Stabilizes negative charge in transition states during SNAr .

  • Phenoxy Group Effects :

    • Donates electrons via resonance, directing electrophiles to ortho/para positions.

    • Steric bulk limits substitution at adjacent positions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-Chloro-2-nitro-4-phenoxybenzene, differing primarily in substituent groups or positions:

Compound Name Molecular Formula Key Substituents Similarity Score (if available) CAS No. Reference ID
1-Chloro-2-methoxy-4-nitrobenzene C₇H₅ClN₂O₃ -OCH₃ at position 4 0.64 1009-36-5
1-Chloro-4-(difluoromethyl)-2-nitrobenzene C₇H₄ClF₂NO₂ -CF₂H at position 4 N/A 1261525-17-0
1-Chloro-2,4-dinitrobenzene C₆H₃ClN₂O₄ -NO₂ at positions 2 and 4 N/A 97-00-7
1-Chloro-5-fluoro-2-((4-fluorobenzyl)oxy)-4-nitrobenzene C₁₃H₈ClF₂NO₃ -F and -(OCH₂C₆H₄F) at positions 5 and 2 N/A 439095-66-6
4-(Benzyloxy)-1-chloro-2-nitrobenzene C₁₃H₁₀ClNO₃ -OCH₂C₆H₅ (benzyloxy) at position 4 N/A 79035-13-5

Key Observations :

  • Substituent Position: The position of nitro and chloro groups significantly influences reactivity. For example, 1-Chloro-2,4-dinitrobenzene (two nitro groups) exhibits higher electrophilicity compared to mono-nitro derivatives, making it more reactive in substitution reactions .
  • Steric and Solubility Effects : Bulky substituents like benzyloxy (in 4-(Benzyloxy)-1-chloro-2-nitrobenzene) reduce solubility in polar solvents compared to smaller alkoxy groups .

Physicochemical Properties

Comparative data for select properties:

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Physical State Storage Conditions Reference ID
1-Chloro-2-methoxy-4-nitrobenzene 202.57 N/A N/A Solid N/A
1-Chloro-4-(difluoromethyl)-2-nitrobenzene 207.56 N/A N/A Liquid Room Temperature
1-Chloro-2,4-dinitrobenzene 202.55 52–54 Sublimes Solid Cool, dry place
4-(Benzyloxy)-1-chloro-2-nitrobenzene 263.68 N/A N/A Solid N/A

Analysis :

  • Physical State : The liquid state of 1-Chloro-4-(difluoromethyl)-2-nitrobenzene contrasts with the solid state of most analogs, likely due to reduced molecular symmetry from the -CF₂H group.
  • Thermal Stability: The sublimation behavior of 1-Chloro-2,4-dinitrobenzene suggests volatility under moderate heating, a trait less pronounced in mono-nitro derivatives.

Reactivity Trends :

  • Nitro Group Reduction : Compounds like 1-Chloro-2,4-dinitrobenzene are prone to selective nitro reduction to amines under catalytic hydrogenation .
  • Halogen Displacement : Chloro substituents in electron-deficient rings (e.g., 1-Chloro-5-fluoro-2-((4-fluorobenzyl)oxy)-4-nitrobenzene) undergo SNAr reactions with nucleophiles like amines or thiols .

Preparation Methods

Reaction Mechanism and Conditions

Nitration of 1-chloro-4-phenoxybenzene involves introducing a nitro group at position 2, adjacent to the phenoxy substituent. The phenoxy group, being strongly activating (ortho/para-directing), dominates over the deactivating chlorine atom (meta-directing). This method employs mixed acid (HNO₃/H₂SO₄) or fuming nitric acid in oleum (H₂SO₄/SO₃).

Typical Procedure

  • Dissolve 1-chloro-4-phenoxybenzene (10 mmol) in oleum (15 mL).

  • Add fuming HNO₃ (5 mL) dropwise at 0°C.

  • Heat to 100°C for 24 hours under reflux.

  • Quench with ice water, extract with dichloromethane, and purify via column chromatography.

Key Parameters

  • Temperature : 100°C ensures sufficient reactivity without decomposition.

  • Acid Strength : Oleum (20% SO₃) enhances electrophilic nitronium ion (NO₂⁺) generation.

  • Yield : ~24–30% (extrapolated from analogous nitrations).

Regioselectivity Challenges

Competition between the phenoxy and chlorine substituents complicates regioselectivity. Computational studies suggest the phenoxy group’s resonance effect stabilizes transition states at ortho positions, favoring nitro placement at position 2. Side products (e.g., 1-chloro-3-nitro-4-phenoxybenzene) may form if steric hindrance or improper acid ratios destabilize the preferred pathway.

Palladium-Catalyzed Coupling of 1-Chloro-2-nitro-4-bromobenzene

Ullmann-Type Coupling

This method constructs the phenoxy group via nucleophilic aromatic substitution (NAS) using a brominated precursor and phenol. A palladium catalyst facilitates the coupling under mild conditions.

Procedure

  • Combine 1-chloro-2-nitro-4-bromobenzene (1.0 mmol), phenol (1.2 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2 mmol) in DMF.

  • Heat at 110°C for 12 hours under nitrogen.

  • Isolate the product via filtration and recrystallize from methanol.

Optimized Conditions

ParameterOptimal Value
CatalystPd(OAc)₂
BaseK₂CO₃
SolventDMF
Temperature110°C
Yield65–71%

Substrate Limitations

Electron-withdrawing groups (e.g., nitro) deactivate the aryl bromide, necessitating elevated temperatures. Alternative catalysts like CuI or NiCl₂ reduce costs but lower yields (45–55%).

Sequential Functionalization of Benzene Derivatives

Stepwise Synthesis

This approach builds the tri-substituted benzene ring through sequential halogenation, nitration, and phenoxylation:

  • Chlorination : Direct chlorination of 4-phenoxybenzene using Cl₂/FeCl₃ yields 1-chloro-4-phenoxybenzene.

  • Nitration : As described in Section 1.1.

  • Purification : Column chromatography (hexane/EtOAc 4:1) isolates the target compound.

Advantages

  • Avoids handling unstable intermediates.

  • Scalable for industrial production.

Disadvantages

  • Cumulative yield drops to 15–20% after three steps.

Comparative Analysis of Synthetic Routes

MethodYieldCostScalabilityPurity
Nitration24–30%LowModerate≥95%
Pd-Catalyzed Coupling65–71%HighHigh≥98%
Sequential Synthesis15–20%ModerateLow≥90%

Catalyst Efficiency

  • Pd(OAc)₂ : Achieves higher yields but requires rigorous moisture-free conditions.

  • Fe/MnO₂ : Cheaper alternatives (e.g., Fe-based catalysts) show promise but require optimization.

Industrial-Scale Considerations

Continuous Flow Nitration

Adopting flow chemistry improves heat transfer and safety during nitration. A pilot study using microreactors achieved 85% conversion at 120°C with residence times under 10 minutes.

Solvent Recycling

Toluene and chlorobenzene (from coupling reactions) are recovered via distillation, reducing waste by 40% .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Chloro-2-nitro-4-phenoxybenzene, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or Ullmann-type coupling. For example, nitro-group introduction may involve nitration of a chlorophenoxy precursor under controlled sulfuric acid/nitric acid conditions at 0–5°C. Reaction yield optimization requires monitoring temperature, stoichiometry (e.g., excess nitrating agent), and catalyst selection (e.g., FeCl₃ for halogen retention). Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) improves purity .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • NMR : 1^1H NMR shows distinct aromatic proton splitting patterns (e.g., para-substituted phenoxy group at δ 6.8–7.5 ppm). 13^{13}C NMR identifies nitro (C-NO₂ ~150 ppm) and chloro-substituted carbons.
  • IR : Strong asymmetric NO₂ stretching (~1520 cm⁻¹) and C-Cl absorption (~750 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 265.6 (C₁₂H₇ClNO₃) with fragmentation patterns reflecting Cl and NO₂ loss .

Q. What solvent systems and storage conditions are optimal for preserving this compound stability?

  • Methodological Answer : Solubility in chlorinated solvents (e.g., dichloromethane) and DMSO facilitates reactions. Store at 2–8°C in amber vials under inert atmosphere to prevent photodegradation and nitro-group reduction. Purity degradation can be tracked via periodic HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in this compound’s electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify electrophilic attack sites. For example, the nitro group’s meta-directing effect and chlorine’s ortho/para-directing influence create competing regioselectivity. Fukui indices (f⁺) quantify nucleophilic susceptibility, guiding predictions for sulfonation or halogenation sites. Validation via kinetic isotope effects (KIE) or 13^{13}C-labeled intermediates confirms computational results .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for nitro-chloro aromatic systems?

  • Methodological Answer :

  • Kinetic Studies : Compare rate constants under varying pH/temperature to distinguish between SNAr (nucleophilic aromatic substitution) and radical pathways.
  • Isotopic Labeling : Use 15^{15}N-labeled nitro groups to track nitro reduction intermediates via MS/MS.
  • Cross-Validation : Replicate conflicting studies with controlled O₂/moisture levels to assess environmental interference .

Q. How does steric hindrance from the phenoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Steric maps (e.g., using molecular mechanics simulations) quantify spatial constraints around the chloro substituent. Suzuki-Miyaura coupling with bulky boronic esters may require Pd(OAc)₂/XPhos catalysts to enhance turnover. Compare yields with/without steric modifiers (e.g., 2,6-lutidine) to isolate steric effects. XRD crystallography of palladium intermediates reveals ligand geometry adjustments .

Q. What are the implications of this compound’s electronic structure for designing photoactive materials?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~320 nm) and TD-DFT simulations correlate the nitro group’s electron-withdrawing nature with charge-transfer transitions. Functionalization with electron-donating groups (e.g., -NH₂) shifts absorption bands, enabling tunable optoelectronic applications. Photostability assays under UV irradiation quantify decomposition pathways .

Safety & Handling

Q. What hazard mitigation protocols are essential for handling this compound, based on structural analogs?

  • Methodological Answer : Classify as a skin sensitizer (analogous to 1-chloro-2,4-dinitrobenzene ). Use fume hoods, nitrile gloves, and PPE. Spill containment requires inert adsorbents (vermiculite) and neutralization with 10% sodium bicarbonate. Waste disposal follows EPA guidelines for nitroaromatics (e.g., incineration with NOx scrubbing) .

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